3-iodo-N-(2-methoxyethyl)benzamide
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Overview
Description
3-iodo-N-(2-methoxyethyl)benzamide is an organic compound with the molecular formula C10H12INO2. It is a derivative of benzamide, where the benzene ring is substituted with an iodine atom at the third position and an N-(2-methoxyethyl) group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-N-(2-methoxyethyl)benzamide typically involves the iodination of a benzamide precursor. One common method is the reaction of 3-iodobenzoic acid with 2-methoxyethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-iodo-N-(2-methoxyethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The benzamide moiety can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products like azides, nitriles, or other substituted benzamides can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction typically yields amines or alcohols, depending on the specific conditions.
Scientific Research Applications
3-iodo-N-(2-methoxyethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Biological Studies: The compound can be used to study the effects of iodine substitution on biological activity, including antimicrobial and antioxidant properties.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3-iodo-N-(2-methoxyethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The iodine atom can play a crucial role in enhancing the compound’s binding affinity and selectivity. The N-(2-methoxyethyl) group can influence the compound’s solubility and bioavailability, affecting its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
3-iodobenzamide: Lacks the N-(2-methoxyethyl) group, which can affect its solubility and biological activity.
N-(2-methoxyethyl)benzamide: Lacks the iodine atom, which can influence its reactivity and binding properties.
3-chloro-N-(2-methoxyethyl)benzamide: Similar structure but with a chlorine atom instead of iodine, leading to different reactivity and biological effects.
Uniqueness
3-iodo-N-(2-methoxyethyl)benzamide is unique due to the presence of both the iodine atom and the N-(2-methoxyethyl) group. This combination can enhance its reactivity, binding affinity, and solubility, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H12INO2 |
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Molecular Weight |
305.11 g/mol |
IUPAC Name |
3-iodo-N-(2-methoxyethyl)benzamide |
InChI |
InChI=1S/C10H12INO2/c1-14-6-5-12-10(13)8-3-2-4-9(11)7-8/h2-4,7H,5-6H2,1H3,(H,12,13) |
InChI Key |
FYSJRXGSHLFKSB-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C1=CC(=CC=C1)I |
Origin of Product |
United States |
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